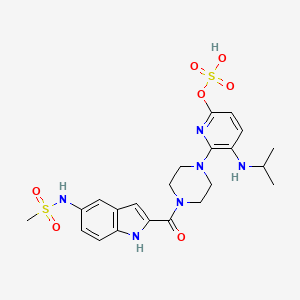
6'-HydroxyDelavirdineO-Sulfate
描述
6'-Hydroxy N-Desisopropyl Delavirdine 6'-O-Sulfate (CAS: 188780-42-9) is a sulfated metabolite of Delavirdine, a bisheteroarylpiperazine (BHAP) non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV therapy. Its molecular formula is C₁₉H₂₂N₆O₇S₂, with a molecular weight of 510.54 g/mol . The compound features a sulfate ester group at the 6'-hydroxy position, a modification critical for its pharmacokinetic properties. While solubility data remain unreported, its role as a metabolite suggests involvement in hepatic clearance pathways. Regulatory documentation highlights its status as a controlled substance with restricted transport and short shelf life, necessitating custom synthesis and stringent handling protocols .
属性
分子式 |
C22H28N6O7S2 |
|---|---|
分子量 |
552.6 g/mol |
IUPAC 名称 |
[6-[4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]-5-(propan-2-ylamino)pyridin-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C22H28N6O7S2/c1-14(2)23-18-6-7-20(35-37(32,33)34)25-21(18)27-8-10-28(11-9-27)22(29)19-13-15-12-16(26-36(3,30)31)4-5-17(15)24-19/h4-7,12-14,23-24,26H,8-11H2,1-3H3,(H,32,33,34) |
InChI 键 |
XRJSUQOOMSJDRW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=C(N=C(C=C1)OS(=O)(=O)O)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6’-HydroxyDelavirdineO-Sulfate typically involves the sulfation of 6’-HydroxyDelavirdine. This can be achieved using various sulfating agents such as sulfur trioxide-pyridine complex, chlorosulfonic acid, or sulfamic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of 6’-HydroxyDelavirdineO-Sulfate may involve a continuous flow process to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Post-reaction, the product is purified using techniques like crystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions: 6’-HydroxyDelavirdineO-Sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
科学研究应用
Chemistry: 6’-HydroxyDelavirdineO-Sulfate is used as a precursor in the synthesis of more complex molecules. Its sulfate group can be selectively removed or substituted, making it a versatile intermediate in organic synthesis .
Biology: In biological research, 6’-HydroxyDelavirdineO-Sulfate is studied for its interactions with various enzymes and proteins. Its role as a reverse transcriptase inhibitor makes it valuable in studying HIV replication mechanisms .
Medicine: The compound’s potential as an antiviral agent is of significant interest. Its enhanced solubility due to the sulfate group may improve its bioavailability and therapeutic efficacy .
Industry: In the pharmaceutical industry, 6’-HydroxyDelavirdineO-Sulfate is used in the formulation of drugs targeting viral infections. Its stability and solubility make it a suitable candidate for drug development .
作用机制
6’-HydroxyDelavirdineO-Sulfate exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA. This inhibition disrupts the viral replication cycle, reducing the viral load in the patient’s body .
相似化合物的比较
6′-O-Sulfonamide Trisaccharide Inhibitor
- Structure : Features a sulfonamide group (-SO₂NHBn) at the 6′-position of a trisaccharide backbone .
- Synthesis : Prepared via sequential reactions with ClSO₂NHBn (78% yield), LiOH (90%), and SO₃•Et₃N (70%) under mild conditions .
- Function : Acts as a human endo-6-O-sulfatase 1 inhibitor, targeting enzymatic sulfate hydrolysis.
- Key Differences : Unlike 6'-HydroxyDelavirdineO-Sulfate, this compound is a carbohydrate derivative with a sulfonamide group, which confers distinct enzyme inhibition mechanisms. Its synthesis involves multi-step organic reactions, contrasting with the metabolic sulfation of Delavirdine .
Copper(II) Complexes with Sulfate Ligands
- Example : [{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂] (Complex 1), where 9dhx = 9-deazahypoxanthine .
- Structure : Contains a bridging sulfate (SO₄²⁻) ligand coordinated to copper(II) ions.
- Synthesis : Formed in aqueous solution with excess CuSO₄·5H₂O (pH ~5) .
- Key Differences : The sulfate here serves as a coordinating anion in a metal complex, unlike the covalent O-sulfate ester in this compound. This structural disparity underpins divergent biological roles—enzyme inhibition versus antiviral activity .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Application |
|---|---|---|---|---|
| This compound | C₁₉H₂₂N₆O₇S₂ | 510.54 | O-Sulfate ester | HIV metabolite |
| 6′-O-Sulfonamide Trisaccharide | Not specified | Not reported | Sulfonamide | Sulfatase inhibition |
| [{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂] | Cu₂S₂O₁₄C₈H₂₄N₈ | 797.68 (calculated) | Bridging sulfate | Antimicrobial research |
Research Findings and Functional Insights
- Metabolic Role : this compound’s O-sulfate group enhances water solubility, facilitating renal excretion, a trait absent in lipophilic parent drug Delavirdine .
- Enzyme Interactions : The sulfonamide trisaccharide inhibits sulfatases via competitive binding, whereas this compound may modulate Delavirdine’s bioavailability through metabolic competition .
- Stability Challenges : Both this compound and its deuterated analog (d8) exhibit short shelf lives, necessitating cold-chain logistics and prompt use post-synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


